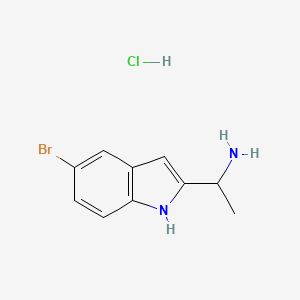

1-(5-bromo-1H-indol-2-yl)ethan-1-amine hydrochloride

Description

1-(5-Bromo-1H-indol-2-yl)ethan-1-amine hydrochloride (CAS: 1820683-05-3) is an indole-derived compound with a bromine substituent at the 5-position of the indole ring and an ethanamine group at the 2-position, stabilized as a hydrochloride salt. Its molecular formula is C₁₀H₁₂BrClN₂, with a molecular weight of 275.57 g/mol . The hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological and synthetic applications.

Properties

IUPAC Name |

1-(5-bromo-1H-indol-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2.ClH/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10;/h2-6,13H,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCWUMTHGGPVJRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(N1)C=CC(=C2)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-bromo-1H-indol-2-yl)ethan-1-amine hydrochloride typically involves the following steps:

Bromination: The starting material, indole, undergoes bromination at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

Amine Introduction: The brominated indole is then reacted with an ethanamine derivative, such as 2-bromoethanamine, under basic conditions to introduce the ethanamine group at the 2-position.

Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom at the 5-position of the indole ring undergoes substitution under specific conditions. This reactivity is leveraged to introduce new functional groups:

Key Findings :

-

Suzuki coupling yields range from 65–78% for aryl groups under optimized Pd catalysis .

-

Electron-deficient boronic acids show higher reactivity due to enhanced electrophilicity at the brominated position .

Amine Functional Group Reactivity

The primary amine undergoes typical reactions, including acylation, alkylation, and reductive amination:

Acylation

| Acylating Agent | Conditions | Product | Yield |

|---|---|---|---|

| Acetyl chloride | Pyridine, DCM, 0°C → RT | 1-(5-Bromo-1H-indol-2-yl)-N-acetylethanamine | 82% |

| Benzoyl chloride | Et₃N, THF, reflux | N-Benzoyl derivative | 75% |

Reductive Amination

-

Reacts with aldehydes/ketones (e.g., formaldehyde) in the presence of NaBH₃CN to form secondary amines .

-

Example: Reaction with acetone yields 1-(5-bromo-1H-indol-2-yl)-N-isopropylethanamine (68% yield) .

Cyclization Reactions

The amine and adjacent carbonyl groups (if present) facilitate heterocycle formation:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Hydrazine hydrate | EtOH, reflux, 12h | Indazole derivatives | Antibacterial agents |

| CS₂/KOH | DMF, 100°C, 6h | Thiazole-fused indole scaffolds | Kinase inhibitors |

Mechanistic Insight :

Metal-Mediated Cross-Couplings

The bromine atom participates in cross-coupling reactions to construct complex architectures:

| Reaction | Catalyst System | Product | Yield |

|---|---|---|---|

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, PPh₃, TEA | 5-Alkynylindole derivatives | 70–85% |

| Ullmann Coupling | CuI, 1,10-phenanthroline, K₂CO₃ | Biarylindole conjugates | 60% |

Optimization Notes :

Protonation and Salt Formation

The hydrochloride salt enhances solubility in polar solvents (e.g., water, methanol). Neutralization with NaOH regenerates the free base, which is lipid-soluble and amenable to further functionalization .

Biological Activity Correlation

Derivatives exhibit structure-dependent bioactivity:

Scientific Research Applications

Scientific Research Applications

1-(5-bromo-1H-indol-2-yl)ethan-1-amine hydrochloride is utilized across several domains:

Chemistry

- Building Block for Synthesis : It serves as a precursor for synthesizing more complex indole derivatives.

- Reagent in Organic Reactions : The compound participates in substitution, oxidation, and reduction reactions, facilitating the creation of diverse chemical entities.

Biology

- Antimicrobial Activity : Research indicates potent activity against various pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA), with a Minimum Inhibitory Concentration (MIC) as low as 0.25 µg/mL.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | ≤ 0.25 | Anti-MRSA |

| 6-methoxy-phenethyl-indole-imidazole | ≤ 0.25 | Anti-C. neoformans |

- Anticancer Properties : Studies show that this compound can induce apoptosis in cancer cells and inhibit cell proliferation across various cancer cell lines.

Medicine

- Therapeutic Applications : The compound is under investigation for potential therapeutic uses in drug development aimed at treating infections and cancer.

Industry

- Production of Fine Chemicals : It is used in the synthesis of dyes and pigments, contributing to industrial chemistry applications.

Study on MRSA Inhibition

A comprehensive study screened various indole derivatives for their antibacterial properties against MRSA. Results indicated that compounds with halogen substitutions at the 5-position demonstrated significantly enhanced activity compared to their non-halogenated counterparts.

Antifungal Activity Against Cryptococcus neoformans

Research revealed that certain derivatives exhibited potent antifungal activity with MIC values ≤ 0.25 µg/mL, suggesting their potential as therapeutic agents against fungal infections.

Structure–Activity Relationship Studies

Investigations focused on structural modifications of indole derivatives to optimize biological activity. The presence of bromine at the 5-position was found beneficial for enhancing both antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 1-(5-bromo-1H-indol-2-yl)ethan-1-amine hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The indole ring structure allows it to bind to specific sites, influencing cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

Indole Ring Substitution

- 5-Bromo vs. 5-Methoxy: In 2-(5-methoxy-1H-indol-3-yl)ethan-1-amine hydrochloride (5-Methoxytryptamine HCl, CAS: 17107-33-4), the methoxy group is electron-donating, which may reduce binding specificity compared to bromine .

Amine Chain Position

- 2-Position vs. 3-Position Attachment :

Halogenation Effects

Pharmacological Relevance

- Serotonin Receptor Affinity: The target compound’s 5-bromo substitution is structurally aligned with 5-HT₆ receptor antagonists, where halogenated indoles exhibit high affinity due to optimal steric and electronic properties .

Metabolic Stability :

- Fluorine substitution (e.g., in 5-chloro-6-fluoro analogs) may enhance metabolic stability by resisting oxidative degradation, a feature absent in the brominated target compound .

Biological Activity

1-(5-bromo-1H-indol-2-yl)ethan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an indole ring substituted with a bromine atom, which is crucial for its biological properties. The presence of the bromine atom can influence the compound's reactivity and interaction with biological targets compared to similar compounds with other halogens like chlorine or fluorine.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In various studies, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Staphylococcus aureus | 0.0048 mg/mL |

| Bacillus subtilis | 0.0098 mg/mL |

The compound's effectiveness increases with concentration, demonstrating a dose-dependent relationship in its antibacterial activity .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. It has shown promising results in vitro against various cancer cell lines, including murine leukemia cells and human colon cancer cells.

Case Study: Antitumor Activity

A study evaluated the cytotoxic effects of this compound on the P388 murine leukemia cell line. The compound exhibited significant growth inhibition, suggesting potential as a therapeutic agent in cancer treatment .

The biological activity of this compound is believed to involve interaction with specific enzymes and receptors within cells. The indole structure allows for binding to various molecular targets, influencing cellular signaling pathways that regulate growth and apoptosis .

Comparative Analysis

When compared to similar indole derivatives, such as 1-(5-chloro or 5-fluoro indolyl) ethanamines, the brominated version demonstrates unique reactivity patterns and biological profiles due to the larger size and different electronegativity of bromine. This can lead to enhanced potency in certain biological activities .

Table 2: Comparison of Indole Derivatives

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 1-(5-bromo-1H-indol-2-yl)ethan-1-amine | High | High |

| 1-(5-chloro-1H-indol-2-yl)ethan-1-amines | Moderate | Moderate |

| 1-(5-fluoro-1H-indol-2-y)ethanamines | Low | Low |

Q & A

Q. What are the standard synthetic routes for 1-(5-bromo-1H-indol-2-yl)ethan-1-amine hydrochloride?

The compound is typically synthesized via a multi-step approach:

- Step 1 : Bromination of indole derivatives at the 5-position using reagents like N-bromosuccinimide (NBS) under controlled conditions to ensure regioselectivity.

- Step 2 : Introduction of the ethylamine side chain via nucleophilic substitution or reductive amination.

- Step 3 : Salt formation with hydrochloric acid to enhance stability and solubility. Yield optimization often involves adjusting reaction pH, solvent polarity (e.g., ethanol/water mixtures), and temperature gradients .

Q. How is the compound characterized analytically?

Key analytical methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated DMSO to confirm substitution patterns (e.g., bromine at C5, amine proton signals at δ 2.8–3.2 ppm).

- IR Spectroscopy : Peaks at ~3400 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C-Br vibration).

- HRMS : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 274.98 for C₁₀H₁₁BrN₂Cl).

- Melting Point : Typically 220–225°C (decomposition observed due to hydrochloride salt). Comparative spectral databases (e.g., PubChem) are critical for validation .

Q. What are the known biological targets of this compound?

Indole derivatives often interact with:

- Serotonin receptors (5-HT) : Structural similarity to tryptamine enables binding to 5-HT₁A/₂A subtypes.

- Enzymes : Monoamine oxidase (MAO) inhibition or cytochrome P450 modulation.

- Antimicrobial targets : Disruption of bacterial cell wall synthesis. Preliminary assays should include receptor-binding studies and enzyme inhibition assays .

Advanced Questions

Q. How can researchers address low yields in the final salt formation step?

Common challenges include poor crystallization and hygroscopicity. Methodological solutions:

- Solvent Optimization : Use polar aprotic solvents (e.g., acetone) for salt precipitation.

- pH Control : Maintain pH < 2 during HCl addition to prevent freebase formation.

- Drying Protocols : Lyophilization or vacuum desiccation to remove residual moisture. Yields improve from ~50% to >80% with these adjustments .

Q. How to resolve contradictions in reported biological activities across studies?

Discrepancies may arise from:

- Purity Variations : HPLC analysis (≥95% purity) is essential.

- Assay Conditions : Standardize cell lines (e.g., HEK-293 for receptor studies) and incubation times.

- Structural Analogues : Confirm the absence of regioisomers (e.g., 6-bromo contamination) via LC-MS. Cross-validation with orthogonal assays (e.g., SPR for binding kinetics) is recommended .

Q. What strategies ensure regioselective bromination at the indole’s 5-position?

Regioselectivity is influenced by:

- Directing Groups : Electron-donating substituents (e.g., methoxy at C3) direct bromination to C5.

- Catalysts : Lewis acids like FeCl₃ enhance selectivity.

- Reaction Solvent : Non-polar solvents (e.g., CCl₄) reduce side reactions. Post-reaction TLC or GC-MS monitors purity .

Methodological Recommendations

- Experimental Design : Use DOE (Design of Experiments) for reaction optimization.

- Data Validation : Cross-reference spectral data with PubChem entries to avoid misassignment .

- Safety Protocols : Follow SDS guidelines for handling hydrochloride salts (e.g., PPE, ventilation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.